molecular formula C17H22N2O2 B5126207 2-(2,6-dimethyl-4-morpholinyl)-8-methoxy-4-methylquinoline

2-(2,6-dimethyl-4-morpholinyl)-8-methoxy-4-methylquinoline

Cat. No. B5126207
M. Wt: 286.37 g/mol
InChI Key: NDZFBWYUBQTKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dimethyl-4-morpholinyl)-8-methoxy-4-methylquinoline (also known as DMEMQ) is a quinoline derivative that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of protein kinase C (PKC), which is an important enzyme involved in various cellular signaling pathways. The inhibition of PKC by DMEMQ has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of DMEMQ involves the inhibition of PKC, which is an important enzyme involved in various cellular signaling pathways. PKC plays a key role in regulating cell growth, differentiation, and survival. The inhibition of PKC by DMEMQ has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and improvement of cardiac function.
Biochemical and Physiological Effects:
DMEMQ has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, improvement of cardiac function, and neuroprotection. DMEMQ has also been shown to have vasodilatory effects and improve blood flow in animal models of cardiovascular disease.

Advantages and Limitations for Lab Experiments

DMEMQ is a potent inhibitor of PKC and has been extensively studied for its potential therapeutic applications in various diseases. However, there are some limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on DMEMQ, including the development of more potent and selective PKC inhibitors, the optimization of the synthesis method for DMEMQ, and the evaluation of its potential therapeutic applications in various diseases. Further research is also needed to fully understand the mechanism of action of DMEMQ and its potential side effects.

Synthesis Methods

DMEMQ can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of 2,6-dimethyl-4-morpholinecarbaldehyde with 8-methoxy-4-methylquinoline in the presence of acid catalysts. Other methods include the reaction of 8-methoxy-4-methylquinoline with morpholine followed by alkylation with 2,6-dimethyl-4-chloroformylpyridine.

Scientific Research Applications

DMEMQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, DMEMQ has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, DMEMQ has been shown to have vasodilatory effects and improve cardiac function in animal models of heart failure. In neurological research, DMEMQ has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

4-(8-methoxy-4-methylquinolin-2-yl)-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11-8-16(19-9-12(2)21-13(3)10-19)18-17-14(11)6-5-7-15(17)20-4/h5-8,12-13H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZFBWYUBQTKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(C=CC=C3OC)C(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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